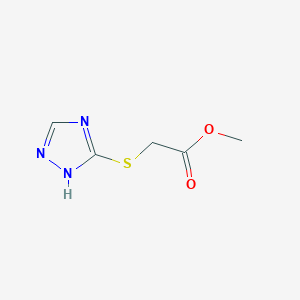

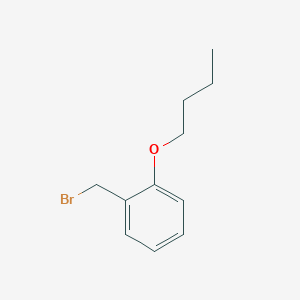

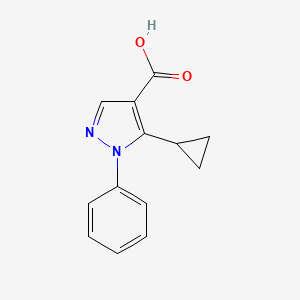

![molecular formula C11H8N2O B3118783 9H-Pyrido[3,4-b]indole, 2-oxide CAS No. 24223-07-2](/img/structure/B3118783.png)

9H-Pyrido[3,4-b]indole, 2-oxide

Overview

Description

9H-Pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline , is a chemical compound with the molecular formula C11H8N2 . It has a molecular weight of 168.1946 . The compound is also available as a 2d Mol file or as a computed 3d SD file .

Synthesis Analysis

A simple synthesis method of 9H-Pyrido[3,4-b]indole has been reported . The method involves the formation of the 9H-Pyrido[3,4-b]indole ramification with ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials through cascade reaction under acidic conditions . The raw materials and the catalyst used in this method are low in cost and easily obtainable .Molecular Structure Analysis

The molecular structure of 9H-Pyrido[3,4-b]indole can be represented by the IUPAC Standard InChI: InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

9H-Pyrido[3,4-b]indole, 2-oxide has a melting point of 268-270 °C . The predicted boiling point is 531.7±23.0 °C . The compound is a white to light yellow powder to crystal .Mechanism of Action

Target of Action

The primary target of 9H-Pyrido[3,4-b]indole, 2-oxide is indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. By inhibiting IDO, this compound can potentially influence various biological processes, including immune response and neurological function.

Mode of Action

As an inhibitor of IDO, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This interaction disrupts the normal metabolic processes associated with IDO, leading to changes in the concentrations of tryptophan and its metabolites.

Biochemical Pathways

The inhibition of IDO affects the kynurenine pathway, which is the primary route of tryptophan metabolism. This pathway produces several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems. By inhibiting IDO, this compound can potentially alter the levels of these metabolites, influencing various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of IDO. By disrupting tryptophan metabolism, the compound can potentially influence various physiological processes, including immune response and neurological function . .

Advantages and Limitations for Lab Experiments

Pyridoindole 2-oxide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and yield. Pyridoindole 2-oxide has also been found to be stable under various conditions, making it suitable for use in biological assays. However, Pyridoindole 2-oxide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in biological assays. Pyridoindole 2-oxide is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for Pyridoindole 2-oxide research. One potential direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its potential as an anti-cancer agent in combination with other drugs. Further studies are also needed to understand the mechanism of action of Pyridoindole 2-oxide and its effects on various biological pathways. Finally, more research is needed to optimize the synthesis method of Pyridoindole 2-oxide and to develop more efficient and cost-effective methods for its large-scale production.

Conclusion:

In conclusion, Pyridoindole 2-oxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. Pyridoindole 2-oxide has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, such as its poor solubility in water and relatively high cost. Further research is needed to fully understand the potential of Pyridoindole 2-oxide as a therapeutic agent and to optimize its use in lab experiments.

Scientific Research Applications

Pyridoindole 2-oxide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Pyridoindole 2-oxide has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. It has also been shown to reduce inflammation in various animal models, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

When handling 9H-Pyrido[3,4-b]indole, 2-oxide, it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name |

2-hydroxypyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-13-6-5-9-8-3-1-2-4-10(8)12-11(9)7-13/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDLFNVGQPUJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CN(C=C3N=C2C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

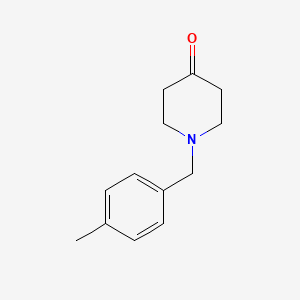

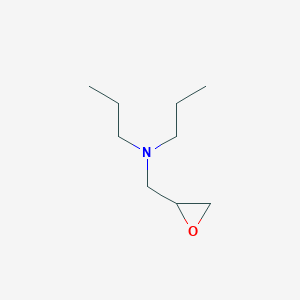

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)

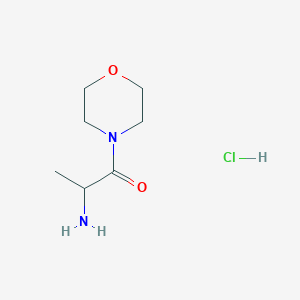

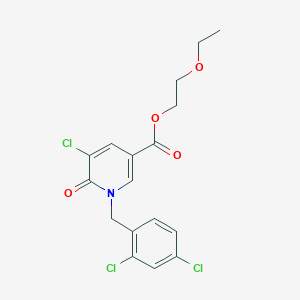

![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)

![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)